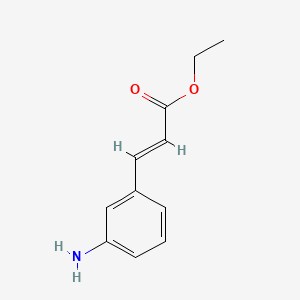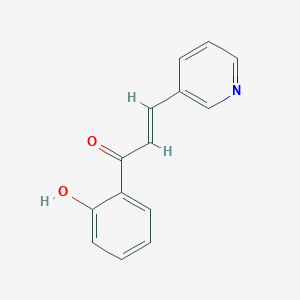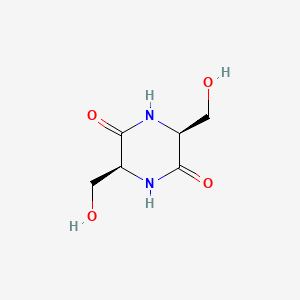
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is 1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.
Physical And Chemical Properties Analysis
“(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” has a molecular weight of 174.15 g/mol . It has a computed XLogP3-AA value of -1.5, indicating its solubility in water and lipids . It has 4 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 174.06405680 g/mol . Its topological polar surface area is 98.7 Ų .
Wissenschaftliche Forschungsanwendungen
Natural Product Isolation
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione has been identified in various natural products. For instance, it was isolated from the fungus Aspergillus terreus, where it was part of a series of piperazine-2,5-diones with hydroxamic acid residues (Garson et al., 1986). Similarly, it was found in compounds isolated from the endophytic fungus Purpureocillium lilacinum, which exhibited antibacterial activity against Gram-positive bacteria (Bara et al., 2020).
Crystallography and Structural Analysis
The compound has been used in crystallography to understand molecular structures better. For instance, its crystallized form was studied to analyze molecular formations and hydrogen bonding patterns (Görbitz & Hartviksen, 2006).
Chemical Synthesis and Organic Chemistry
In organic chemistry, this compound serves as a crucial building block. It has been used in the synthesis of various compounds, such as enantiopure diazabicyclo[2.2.2]-octane (Qiu et al., 2010), and in the design and synthesis of molecular solids (Polaske et al., 2009).
Pharmaceutical and Biomedical Research
This compound has been a part of the synthesis of new pharmaceutical products. For instance, a study isolated new amides from Streptomyces michiganensis, including a variant of the compound (Xue et al., 2013). Furthermore, its derivatives have been evaluated for their antitumor activities and other therapeutic properties (Mancilla et al., 2002).
Liquid Crystal Research
The compound and its derivatives have been researched for their liquid-crystalline properties, which are crucial in materials science and display technology (Li et al., 2000).
Photothermal Applications
More recently, it has been used in the synthesis of conjugated compounds for photothermal applications. For example, nanoparticles coated with a derivative of this compound were studied for their photothermal properties, which could have implications in medical therapies and materials science (Wang et al., 2021).
Versatility in Chemical Synthesis
The compound has been recognized for its versatility in chemical synthesis, particularly as a precursor for α-functionalization in organic chemistry. This allows for the extension of carbon frameworks and manipulation of molecular structures, playing a crucial role in the development of new compounds and materials (Chai et al., 2005).
Eigenschaften
IUPAC Name |
(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426303 | |
| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
CAS RN |
23409-30-5 | |
| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



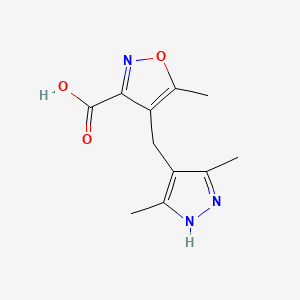
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)
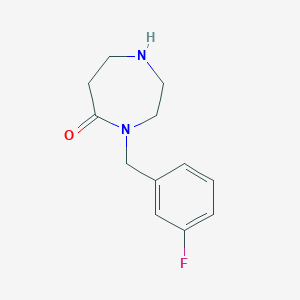



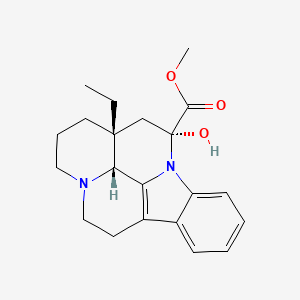
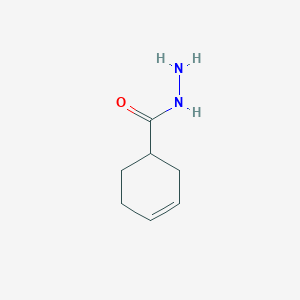


![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
